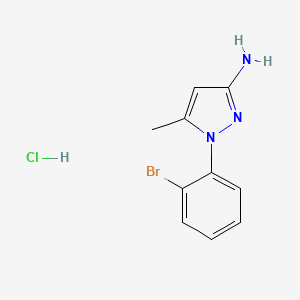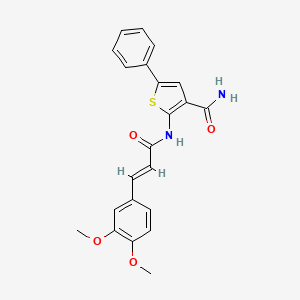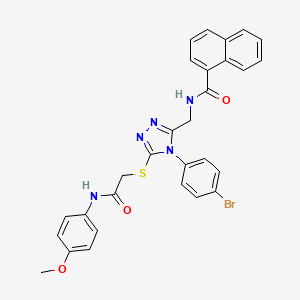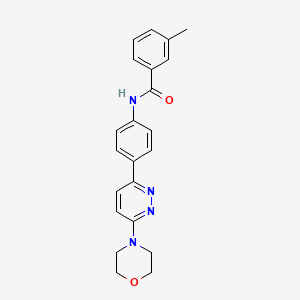
1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is likely a solid at room temperature, given the presence of the aromatic ring and the pyrazole group . It contains a bromophenyl group, a methyl group, and a pyrazol-3-amine group, all attached to a central carbon atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a planar aromatic ring (bromophenyl group), attached to a five-membered pyrazole ring, which contains two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the phenyl ring could be reactive in certain conditions, potentially undergoing nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .科学的研究の応用
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, affects millions worldwide. Researchers have evaluated the in vitro antileishmanial activity of synthesized pyrazole derivatives containing this compound. Notably, compound 13 demonstrated superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate . The molecular docking study further supported its efficacy against Leishmania parasites.
Antimalarial Potential
Malaria remains a global health concern. The same pyrazole derivatives were tested for antimalarial activity. Compounds 14 and 15 exhibited significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . Notably, bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide] (15) showed high percent suppression but did not significantly impact mean survival time in infected mice.
Potential Pharmacophores
These hydrazine-coupled pyrazole derivatives hold promise as potential pharmacophores for safe and effective antileishmanial and antimalarial agents. Their unique structures warrant further exploration in drug development .
作用機序
The mode of action of such compounds often involves interactions with these targets, leading to changes in cellular processes. The exact nature of these interactions and changes would depend on the specific structure of the compound and the target it acts upon .
In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound are crucial for its bioavailability. Factors such as the compound’s solubility, stability, and permeability can influence these properties .
The result of a compound’s action can vary widely, from inhibiting or promoting specific cellular processes, to inducing cell death. The specific effects would depend on the compound’s targets and the pathways it affects .
Finally, the action environment, including factors like pH, temperature, and the presence of other molecules, can influence a compound’s action, efficacy, and stability .
Safety and Hazards
特性
IUPAC Name |
1-(2-bromophenyl)-5-methylpyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-7-6-10(12)13-14(7)9-5-3-2-4-8(9)11;/h2-6H,1H3,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHJEYUPEVFYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyrimidine](/img/structure/B2632419.png)

![4-(2-hydroxyethyl)-5-methyl-2-phenyl-1-[(2,4,6-trichlorophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2632421.png)
![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine](/img/structure/B2632422.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2632424.png)


![1-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one](/img/structure/B2632432.png)

![N-(4-bromophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2632436.png)


![6-{3-[(5-chloro-2-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-(3-fluorophenyl)nicotinamide](/img/structure/B2632439.png)
